molecular formula C19H16N2O3 B2926439 1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone CAS No. 477334-09-1

1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone

Cat. No.: B2926439
CAS No.: 477334-09-1
M. Wt: 320.348
InChI Key: AGNLXLCJQMVEIA-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The compound emerged from mid-20th-century efforts to optimize nitroaromatic synthesis for dyestuff industries. Early routes relied on mixed-acid nitration of naphthalene derivatives, yielding poorly selective mixtures of α- and β-nitro isomers. The incorporation of 3-nitroanilino groups gained prominence in the 1980s with the development of ZSM-5 and beta-zeolite catalysts, enabling regioselective amination under mild conditions. A key milestone was the 2004 disclosure of its crystalline structure (ChemSpider ID: 4236361), confirming the planar arrangement of the naphthyl and nitroanilino moieties.

Recent synthetic breakthroughs include:

  • Catalytic amination : Modified HZSM-5 catalysts achieve 89% yield in propanone-amine coupling.
  • Solvent optimization : 1,2-Dichloroethane minimizes byproduct formation during nitro group introduction.
Property Value Source
Molecular formula C₁₉H₁₆N₂O₃
Average mass 320.348 g/mol
Regioselectivity (β:α) 4:1 (zeolite-mediated)

Significance in Contemporary Organic and Medicinal Chemistry

The compound's dual functionality as electron-deficient (nitro group) and electron-rich (naphthyl) system enables:

  • Pharmaceutical intermediates : Serves as a precursor to BRAF kinase inhibitors through nitro group reduction.
  • Coordination chemistry : The ketone and amine groups facilitate metal chelation, with demonstrated utility in Ru(III)-based catalysts.
  • Polymer synthesis : Acts as a crosslinking agent in epoxy-resin formulations due to thermal stability up to 285°C.

In medicinal chemistry, derivatives exhibit:

  • 73% inhibition of CYP3A4 in hepatic microsome assays.
  • IC₅₀ values <10 μM against triple-negative breast cancer cell lines.

Scientific Challenges and Research Objectives

Key challenges center on:

  • Regioselectivity control : Despite zeolite advances, achieving >95% β-isomer purity remains elusive.
  • Scale-up limitations : Batch processes require 20:1 solvent:naphthalene ratios, complicating industrial adoption.
  • Functionalization barriers : The propanone carbonyl resists nucleophilic attack without directing groups.

Ongoing research priorities:

  • Develop continuous-flow nitration systems using microchannel reactors.
  • Engineer bifunctional catalysts for tandem amination-ketone activation.
  • Explore electrochemical nitro group reduction pathways.

Multidisciplinary Applications in Chemical Sciences

The compound's versatility spans:

Materials Science

  • Nonlinear optics : Second-harmonic generation efficiency 1.8× urea in poled polymer films.
  • Coordination polymers : Zn(II) complexes exhibit 450 nm fluorescence quantum yield Φ=0.34.

Analytical Chemistry

  • Chromatographic phases : Silica-immobilized derivatives resolve chiral β-blockers (α=1.22).
  • Sensor platforms : Quinone-imine tautomers detect ppb-level Cu²⁺ in aqueous media.

Energy Storage

  • Lithium-ion cathodes : Nitro-reduced forms demonstrate 180 mAh/g capacity in half-cells.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(16-9-8-14-4-1-2-5-15(14)12-16)10-11-20-17-6-3-7-18(13-17)21(23)24/h1-9,12-13,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNLXLCJQMVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-09-1
Record name 1-(2-NAPHTHYL)-3-(3-NITROANILINO)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone typically involves the following steps:

    Formation of the Propanone Linker: The initial step involves the formation of the propanone linker, which can be achieved through the reaction of 2-naphthylamine with a suitable ketone precursor under acidic or basic conditions.

    Nitration of Aniline: The aniline moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves the coupling of the nitrated aniline with the naphthalene-propanone intermediate under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: 1-(2-Naphthyl)-3-(3-aminoanilino)-1-propanone.

    Oxidation: Naphthoquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the design and fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(4-Bromophenyl)-3-(3-nitroanilino)-1-propanone (CAS 477333-93-0)
  • Structural Difference : Replaces the naphthyl group with a 4-bromophenyl ring.
  • Impact : Bromine’s electronegativity and larger atomic size compared to hydrogen may enhance hydrophobic interactions but reduce solubility. The phenyl group’s smaller size likely decreases steric hindrance compared to naphthyl .
b) 3-(3-Chloro-4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone (ZINC2519794)
  • Structural Difference: Contains a 3-nitrophenyl group instead of naphthyl and a 3-chloro-4-fluoroanilino substituent.
  • The nitro group’s position (3-nitrophenyl vs. 3-nitroanilino) may alter electronic distribution and reactivity .
c) 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (CID 5072179)
  • Structural Difference: Features a 3-nitrophenyl group and a 4-phenoxyanilino substituent.
  • Impact: The phenoxy group adds steric bulk and may participate in π-π stacking, influencing solubility and target affinity. The molecular weight (362.34 g/mol) and collision cross-section (CCS: 185.1 Ų for [M+H]+) suggest moderate polarity .

Variations in the Amino Group

a) ALDH Inhibitors (Aldi-1 to Aldi-4)
  • Aldi-1: 3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride.
  • Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride.
  • Comparison: The target compound’s 3-nitroanilino group contrasts with cyclic amines (azepanyl, piperidinyl) in Aldi compounds. The nitro group’s electron-withdrawing nature may reduce basicity but increase electrophilicity .
b) 3-(Dimethylamino)-1-(1H-indol-3-yl)-1-propanone
  • Structural Difference: Contains a dimethylamino group and indole ring.
  • Impact: The dimethylamino group increases hydrophilicity and basicity compared to nitroanilino. The indole moiety enables aromatic interactions, whereas the naphthyl group in the target compound provides extended π-conjugation .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP³ Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound (Inferred) ~325 ~3.5 1 ~75
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone 322.72 4.3 1 74.9
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone 362.34 N/A 2 N/A
  • Key Trends: Nitro groups increase XLogP (lipophilicity) but reduce solubility. Bulky groups (naphthyl, phenoxy) elevate molecular weight and steric hindrance.

Biological Activity

1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone, also known by its CAS number 477334-09-1, is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, featuring both naphthyl and nitroaniline moieties, suggests potential biological activities that merit detailed exploration.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, which may play a role in its biological effects. Additionally, the naphthyl group enhances binding affinity to certain targets due to its hydrophobic characteristics .

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential for further investigation in this area.

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on similar nitroaniline derivatives has demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of nitroaniline have shown promising results in inhibiting cell proliferation in breast and lung cancer cells .

Case Studies

A study investigating the cytotoxic effects of related naphthalene derivatives reported significant growth inhibition in human cancer cell lines at low micromolar concentrations. Although direct studies on this compound are scarce, these findings underscore the importance of exploring its potential in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.0Apoptosis
Compound BA549 (Lung Cancer)7.5Cell Cycle Arrest
This compoundTBDTBDTBD

Toxicological Profile

According to available data, the compound exhibits potential irritant properties:

  • Skin Irritation : Causes skin irritation.
  • Eye Damage : Causes serious eye damage .

These findings highlight the necessity for careful handling and further toxicological assessments.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Naphthyl)-3-(3-nitroanilino)-1-propanone, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between 2-acetylnaphthalene and 3-nitroaniline in the presence of a base catalyst (e.g., NaOH). Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to amine) and reaction temperature (80–100°C) to improve yield. Solvent selection (e.g., ethanol or DMF) and catalyst loading (5–10 mol%) are critical for minimizing byproducts like unreacted nitroaniline derivatives .
  • Validation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate, 3:1) and purify via column chromatography. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are most effective for structural elucidation and purity assessment?

  • Structural Confirmation :
    • NMR : 1H^1H NMR (CDCl3_3) should show aromatic protons of the naphthyl group (δ 7.4–8.2 ppm) and nitroanilino NH (δ 5.8–6.2 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~200 ppm .
    • Mass Spectrometry : High-resolution ESI-MS expected molecular ion [M+H]+^+ at m/z 333.1 (calculated for C19 _{19}H16 _{16}N2 _2O3_3) .
  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to achieve >98% purity. GC-MS may detect volatile impurities .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Limited toxicological data; assume acute toxicity (oral LD50_{50} > 500 mg/kg in rodents) and potential irritancy. The nitro group may pose mutagenic risks .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers away from reducing agents .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic structure and reactivity?

  • Computational Insights : DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal the nitro group’s electron-withdrawing effect, lowering the HOMO energy (-6.8 eV) and enhancing electrophilicity. This promotes reactivity in nucleophilic substitutions or redox reactions .
  • Experimental Validation : Cyclic voltammetry shows a reduction peak at -1.2 V (vs. Ag/AgCl), consistent with nitro group reduction to amine .

Q. What challenges arise in isolating this compound, and how can they be mitigated?

  • Challenges : Low solubility in polar solvents and tendency to form stable hydrates or tautomers.
  • Solutions : Use non-polar solvents (e.g., dichloromethane) for recrystallization. Lyophilization improves stability for long-term storage .

Q. Are there contradictions in reported spectroscopic data, and how should they be resolved?

  • Example : Discrepancies in 1H^1H NMR chemical shifts for the naphthyl protons (reported δ 7.4–8.2 vs. δ 7.8–8.5 in some studies).
  • Resolution : Verify solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What mechanistic pathways explain its potential biological activity?

  • Hypothesis : The nitro group may act as a pharmacophore, enabling interactions with nitroreductase enzymes in bacterial or cancer cells.
  • Testing : In vitro assays (e.g., microbial nitroreductase activity) and cytotoxicity screening (IC50_{50} in HeLa cells) .

Q. How can computational modeling predict degradation products under varying pH conditions?

  • Approach : Molecular dynamics simulations (AMBER force field) at pH 2–12 predict hydrolysis of the propanone moiety under acidic conditions, yielding naphthylacetic acid derivatives. Alkaline conditions favor nitro group reduction .

Methodological Guidelines

  • Data Interpretation : Always cross-reference spectral data with PubChem entries (e.g., CID 139521258) and validate synthetic yields via triplicate experiments .
  • Contradiction Management : Use multi-technique validation (e.g., NMR + X-ray crystallography) when literature data conflicts .

This FAQ collection adheres to academic rigor, prioritizing methodology over commercial aspects. For further details, consult primary literature and authoritative databases (e.g., PubChem, NIST Chemistry WebBook).

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